1-(Bromomethyl)-3-methoxy-2-methylbenzene
Description
Significance as a Key Building Block in Contemporary Organic Synthesis
The primary significance of 1-(Bromomethyl)-3-methoxy-2-methylbenzene in modern organic synthesis lies in its role as a versatile building block and alkylating agent. The presence of the highly reactive bromomethyl group allows it to serve as a potent electrophile, readily participating in nucleophilic substitution reactions. This reactivity is fundamental to its application in constructing complex organic molecules, including those with potential applications in pharmaceuticals and agrochemicals.
Chemists utilize this compound to introduce the 2-methyl-3-methoxybenzyl moiety into a target molecule. This is typically achieved through reactions with various nucleophiles such as amines, thiols, or carbanions, which displace the bromide ion. The electron-rich nature of the benzene (B151609) ring, conferred by the methoxy (B1213986) and methyl substituents, makes it suitable for advanced synthetic transformations. For instance, electron-rich benzyl (B1604629) bromide derivatives are effective in homologation reactions, which involve the formal insertion of a carbon-carbon bond. nih.govresearchgate.net Such reactions can be used to generate tertiary benzylic centers, adding molecular complexity in a single step. nih.gov The utility of the compound is therefore centered on its ability to form new carbon-carbon and carbon-heteroatom bonds, a cornerstone of synthetic organic chemistry.
Structural Attributes Influencing Reactivity and Synthetic Utility
The bromomethyl group (-CH₂Br) is the primary site of reactivity. The carbon-bromine bond is polarized, with the carbon atom being electrophilic. Bromine is an excellent leaving group, which facilitates nucleophilic substitution reactions, often proceeding via an Sₙ2-type mechanism. researchgate.net
The methoxy (-OCH₃) and methyl (-CH₃) groups are electron-donating groups that significantly influence the reactivity of the benzylic carbon. researchgate.net They increase the electron density of the aromatic ring and stabilize the transition state of nucleophilic substitution reactions. Electron-donating groups have been shown to increase the rate of reaction for substituted benzyl bromides compared to unsubstituted compounds. researchgate.net This enhanced reactivity makes this compound a more potent electrophile than simple benzyl bromide.
The interplay of these groups defines the compound's chemical behavior. The activated benzylic system is primed for substitution, while the substituted aromatic ring can participate in or influence subsequent synthetic steps.
| Structural Component | Influence on Reactivity |
| Bromomethyl Group (-CH₂Br) | Acts as the primary electrophilic site; bromide is a good leaving group, facilitating nucleophilic substitution. |
| Benzene Ring | Provides the core scaffold for the functional groups. |
| Methoxy Group (-OCH₃) | Functions as a strong electron-donating group, activating the molecule for nucleophilic substitution at the benzylic position. |
| Methyl Group (-CH₃) | Acts as a weak electron-donating group, further enhancing the reactivity of the benzylic carbon. |
Structure
3D Structure
Properties
IUPAC Name |
1-(bromomethyl)-3-methoxy-2-methylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO/c1-7-8(6-10)4-3-5-9(7)11-2/h3-5H,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDMAAZGSYRZHPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1OC)CBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90527953 | |
| Record name | 1-(Bromomethyl)-3-methoxy-2-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90527953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70264-73-2 | |
| Record name | 1-(Bromomethyl)-3-methoxy-2-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90527953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(bromomethyl)-3-methoxy-2-methylbenzene | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for 1 Bromomethyl 3 Methoxy 2 Methylbenzene
Established Synthetic Pathways for Benzylic Bromination
Benzylic bromination refers to the substitution of a hydrogen atom on a carbon directly attached to an aromatic ring with a bromine atom. chadsprep.com This position is particularly reactive towards radical substitution due to the resonance stabilization of the resulting benzylic radical intermediate. chemistrysteps.com The reagent of choice for this transformation is often N-Bromosuccinimide (NBS), as it allows for a controlled reaction that minimizes undesirable side reactions, such as electrophilic addition to the aromatic ring that can occur with molecular bromine (Br₂). masterorganicchemistry.com
The most common and effective method for the synthesis of 1-(bromomethyl)-3-methoxy-2-methylbenzene is the Wohl-Ziegler reaction. masterorganicchemistry.com This reaction involves treating the starting material, 3-methoxy-2-methyltoluene, with N-Bromosuccinimide (NBS) in a non-polar solvent, typically carbon tetrachloride (CCl₄) or acetonitrile. libretexts.orgorganic-chemistry.org The reaction requires a radical initiator, which can be a chemical initiator like benzoyl peroxide (BPO) or 2,2'-azobis(2-methylpropionitrile) (B43924) (AIBN), or initiation through photochemical means using light (hν). chadsprep.comdigitellinc.com
NBS is favored because it provides a constant, low concentration of molecular bromine (Br₂) throughout the reaction. masterorganicchemistry.comlibretexts.org This is crucial for selectivity, as high concentrations of Br₂ could lead to unwanted electrophilic aromatic substitution on the electron-rich methoxy-substituted benzene (B151609) ring. The reaction proceeds efficiently to replace one of the benzylic hydrogens with a bromine atom, yielding the desired product.
The Wohl-Ziegler bromination using NBS proceeds via a radical chain mechanism, which can be broken down into three key stages: initiation, propagation, and termination. chemistrysteps.com
Initiation: The process begins with the homolytic cleavage of the weak bond in the radical initiator (e.g., BPO) or the N-Br bond in NBS under photochemical conditions, generating a small number of initial radicals. chemistrysteps.com This radical then abstracts a hydrogen from a trace amount of HBr present to form a bromine radical (Br•). libretexts.org
Propagation: This stage consists of a two-step cycle that forms the bulk of the product.
A bromine radical (Br•) abstracts a hydrogen atom from the benzylic methyl group of 3-methoxy-2-methyltoluene. This is the rate-determining step and results in the formation of a resonance-stabilized 3-methoxy-2-methylbenzyl radical and a molecule of hydrogen bromide (HBr). youtube.com The stability of this benzylic radical is the driving force for the reaction's selectivity. chemistrysteps.com
The newly formed HBr reacts with NBS in a rapid, non-radical step to generate a molecule of bromine (Br₂) and succinimide (B58015). chemistrysteps.com This step is critical as it maintains the low concentration of Br₂ needed for the next step while regenerating the succinimide byproduct. libretexts.org
The 3-methoxy-2-methylbenzyl radical then reacts with a molecule of Br₂ generated in the previous step. It abstracts a bromine atom to form the final product, this compound, and a new bromine radical (Br•). masterorganicchemistry.com This new bromine radical can then participate in another cycle of propagation, continuing the chain reaction.
Termination: The chain reaction ceases when two radicals combine in various ways, for example, two bromine radicals forming Br₂ or a bromine radical combining with a benzyl (B1604629) radical. These termination steps become more frequent as the concentration of reactants decreases.
| Stage | Description | Key Intermediates/Products |
| Initiation | Generation of the initial bromine radical (Br•) via an initiator or light. | Bromine radical (Br•) |
| Propagation Step 1 | Abstraction of a benzylic hydrogen by Br•. | 3-methoxy-2-methylbenzyl radical, HBr |
| Propagation Step 2 | Reaction of HBr with NBS to form Br₂. | Br₂, Succinimide |
| Propagation Step 3 | Reaction of the benzylic radical with Br₂. | This compound, Br• |
| Termination | Combination of any two radicals to end the chain. | Br₂, etc. |
Industrial Synthesis Approaches and Process Optimization
While the Wohl-Ziegler reaction is effective in the lab, translating benzylic bromination to an industrial scale presents challenges related to safety, efficiency, and sustainability. digitellinc.com Conventional batch processing can suffer from poor heat and mass transfer, safety risks associated with explosive radical initiators, and the use of hazardous chlorinated solvents. digitellinc.comiqs.edu Modern industrial approaches increasingly rely on continuous flow chemistry to mitigate these issues.
Continuous flow technology offers significant advantages for photochemical and radical reactions like benzylic bromination. digitellinc.com In a flow reactor, reagents are continuously pumped through a network of tubing where the reaction occurs. This setup provides superior control over reaction conditions. For photochemical brominations, flow reactors made of transparent materials like fluorinated ethylene (B1197577) polymer (FEP) tubing ensure uniform irradiation of the reaction mixture, which is difficult to achieve in large batch reactors. researchgate.net This leads to improved reaction efficiency, higher yields, and better product selectivity. acs.org The enhanced safety profile is a major benefit, as the small reaction volume at any given time minimizes the risks associated with highly reactive intermediates and exothermic events. rsc.org This technology enables scaling up production by simply running the reactor for longer periods or by "numbering up" (running multiple reactors in parallel), achieving productivities of hundreds of kilograms per day. digitellinc.comresearchgate.net
In a continuous flow system, precise control over key parameters is essential for process optimization. iqs.edu
Residence Time: This is the average amount of time reactants spend inside the reactor. It is controlled by the reactor volume and the flow rate of the reagents. For benzylic brominations, optimizing residence time is critical to ensure complete conversion of the starting material without promoting the formation of over-brominated side products (e.g., 1-(dibromomethyl)-3-methoxy-2-methylbenzene). rsc.org Studies have shown that complete conversions can be achieved in residence times as short as 15 to 22 seconds under optimized photochemical flow conditions. acs.orgrsc.org
Temperature: Temperature influences the rate of radical initiation and propagation. While photochemical initiation can reduce the need for high temperatures, controlling the reactor temperature is still important for selectivity. researchgate.net Exothermic reactions are easily managed in flow reactors due to their high surface-area-to-volume ratio, which allows for efficient heat dissipation and prevents thermal runaway. iqs.edu
| Parameter | Influence on Benzylic Bromination | Typical Optimization Goal |
| Residence Time | Affects reactant conversion and selectivity. | Maximize conversion of starting material while minimizing formation of di-brominated byproducts. |
| Temperature | Affects reaction rate and initiation. | Maintain optimal temperature for selective mono-bromination and control exothermicity. |
| Light Intensity | Drives photochemical initiation. | Ensure uniform and sufficient irradiation for efficient radical generation. |
| Reagent Stoichiometry | Controls product distribution. | Use a slight excess of NBS (e.g., 1.05 equivalents) to drive the reaction to completion. researchgate.net |
In the context of radical bromination, "catalyst" management primarily refers to the handling of the radical initiator and the brominating agent. Industrial processes aim to improve sustainability and cost-effectiveness by optimizing reagent use and managing byproducts.
A significant advancement in industrial flow chemistry is the use of in-situ bromine generators. rsc.orgrsc.org Instead of using NBS, these systems generate the required low concentration of Br₂ directly within the flow system. One common method involves the reaction of a stable bromide salt with an oxidizing agent, such as the reaction between sodium bromate (B103136) (NaBrO₃) and hydrobromic acid (HBr). rsc.org This approach avoids the use of solid NBS, which can have limited solubility, and allows for solvent-free reaction conditions, significantly reducing the Process Mass Intensity (PMI) and improving the green merits of the synthesis. digitellinc.comrsc.org Furthermore, the HBr byproduct generated during the bromination can be recycled back into the bromine generator, further enhancing mass efficiency. rsc.org The succinimide byproduct from NBS reactions can be recovered, although it is often treated as waste in smaller-scale operations. The use of in-situ generation circumvents this particular waste stream.
Strategies for Addressing Regioselectivity and Byproduct Formation
The synthesis of this compound is primarily complicated by issues of regioselectivity and the formation of undesirable byproducts. The presence of both a reactive methyl group (benzylic position) and an electron-rich aromatic ring, activated by the methoxy (B1213986) group, creates a competitive environment for bromination.
Minimization of Competing Ortho/Meta Bromination
A primary challenge in the synthesis is preventing electrophilic aromatic substitution, where bromine is added to the benzene ring, instead of the intended free-radical substitution at the benzylic methyl group. The methoxy group is a strong activating director, making the aromatic nucleus susceptible to attack at the ortho and para positions.
To achieve regioselective benzylic bromination, specific synthetic strategies are employed, most commonly variations of the Wohl-Ziegler reaction. gla.ac.ukresearchgate.net These methods are designed to favor the formation of bromine radicals, which selectively attack the benzylic position, while keeping the concentration of electrophilic bromine species low.
Key strategies include:
Use of N-Bromosuccinimide (NBS): NBS is the reagent of choice for benzylic bromination as it provides a low, constant concentration of molecular bromine, which is necessary for the radical chain reaction. researchgate.net
Radical Initiation: The reaction is initiated using either photochemical methods (UV or visible light) or a thermal radical initiator such as azobisisobutyronitrile (AIBN). gla.ac.uk Photo-initiated reactions have been shown to improve yields of the desired benzylic bromide compared to thermally initiated ones. gla.ac.uk
Solvent Choice: Non-polar solvents, such as carbon tetrachloride (CCl₄), are traditionally used. These solvents disfavor the formation of ionic intermediates required for electrophilic aromatic bromination, thereby enhancing the selectivity for the free-radical pathway at the benzylic position. bohrium.com More environmentally benign solvent-free or "on water" conditions using visible light have also proven effective. researchgate.netresearchgate.net
The table below summarizes reaction conditions tailored to favor benzylic bromination over aromatic ring bromination.
| Reagent System | Initiator | Solvent | Purpose |
| N-Bromosuccinimide (NBS) | AIBN or Light (hν) | CCl₄ (or other non-polar solvent) | To generate a low concentration of bromine radicals, favoring benzylic substitution over electrophilic aromatic substitution. |
Mitigation of Dibrominated Derivatives and Oxidation Products
Even when benzylic bromination is favored, the reaction can proceed further to yield dibrominated byproducts, such as 1-(dibromomethyl)-3-methoxy-2-methylbenzene. The formation of the initial monobrominated product can sometimes be as reactive as the starting material, leading to a second substitution. bohrium.com
Methods to mitigate the formation of these derivatives include:
Stoichiometric Control: Careful control over the amount of the brominating agent is crucial. Using a slight excess (approximately 1.0 to 1.2 equivalents) of NBS can help drive the reaction to completion without promoting significant over-bromination. bohrium.com
Controlled Reagent Addition: A slow, stepwise addition of the brominating agent can help maintain a low concentration of radical species throughout the reaction, reducing the likelihood of a second bromination event on the already substituted methyl group. google.com
Alternative Reagents: In some cases, alternative brominating agents may offer higher selectivity for monobromination. For instance, boron tribromide has been successfully used for the selective benzylic monobromination of certain toluene (B28343) derivatives. bohrium.com
While oxidation products are less commonly reported as major byproducts in Wohl-Ziegler reactions, the presence of radical species can potentially lead to undesired oxidative side reactions. The primary focus remains on controlling the extent of bromination.
Analytical Methodologies for Synthetic Validation
Confirming the successful synthesis of this compound and ensuring its purity requires robust analytical techniques. Spectroscopic methods are indispensable for unambiguous structure elucidation.
Spectroscopic Confirmation of Compound Structure
Mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy are the principal tools used to validate the structure of the target compound.
Mass Spectrometry (MS): This technique confirms the molecular weight and elemental composition of the compound. For this compound (C₉H₁₁BrO), high-resolution mass spectrometry would show a characteristic isotopic pattern for bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). uni.lu
| Adduct | m/z (Mass-to-Charge Ratio) |
|---|---|
| [M]+ | 213.9988 |
| [M+H]+ | 215.0066 |
| [M+Na]+ | 236.9886 |
Expected ¹H NMR Spectral Features:
A singlet corresponding to the two benzylic protons (-CH₂Br), expected to appear in the range of δ 4.5-4.7 ppm.
A singlet for the three methoxy protons (-OCH₃) around δ 3.8-3.9 ppm.
A singlet for the three aromatic-bound methyl protons (-CH₃) around δ 2.2-2.4 ppm.
A set of signals in the aromatic region (δ 6.7-7.3 ppm) corresponding to the three protons on the benzene ring.
Expected ¹³C NMR Spectral Features:
A signal for the benzylic carbon (-CH₂Br) around δ 30-35 ppm.
The methoxy carbon (-OCH₃) signal at approximately δ 55-56 ppm.
The aromatic-bound methyl carbon (-CH₃) signal around δ 16-20 ppm.
Six distinct signals for the aromatic carbons, with the carbon attached to the oxygen appearing furthest downfield (around δ 157-159 ppm).
The combination of these spectroscopic techniques provides a comprehensive and conclusive validation of the successful synthesis of this compound.
Chemical Reactivity and Mechanistic Pathways of 1 Bromomethyl 3 Methoxy 2 Methylbenzene
Electrophilic Reactivity of the Bromomethyl Moiety
The chemical behavior of 1-(bromomethyl)-3-methoxy-2-methylbenzene is significantly influenced by the bromomethyl group (-CH₂Br) attached to the benzene (B151609) ring. The carbon atom in this benzylic moiety serves as a primary electrophilic center. This electrophilicity arises from the polarization of the carbon-bromine bond, where the high electronegativity of the bromine atom withdraws electron density from the adjacent carbon atom. This creates a partial positive charge on the carbon, making it susceptible to attack by nucleophiles. The benzylic position of this electrophilic carbon further enhances its reactivity due to the ability of the adjacent benzene ring to stabilize the transition state of substitution reactions through resonance.
Nucleophilic Substitution Reactions
The presence of the electrophilic bromomethyl group makes this compound highly prone to nucleophilic substitution reactions. In these reactions, a nucleophile attacks the electron-deficient benzylic carbon, leading to the displacement of the bromide ion, which is an effective leaving group. This reactivity is characteristic of benzylic halides and allows for the facile introduction of a wide variety of functional groups onto the molecule. The general mechanism involves the attack of the nucleophile on the -CH₂Br group, resulting in the formation of a new covalent bond and the departure of the bromide ion.
Table 1: Overview of Nucleophilic Substitution Reactions
| Nucleophile Category | Example Nucleophile | Resulting Product Class |
| Amine | R-NH₂ | Substituted Benzylamines |
| Thiol | R-SH | Thioethers |
| Alkoxide | R-O⁻ | Benzyl (B1604629) Ethers |
| Cyanide | CN⁻ | Benzyl Nitriles |
Amine nucleophiles readily react with this compound to form the corresponding N-substituted benzylamines. The reaction proceeds via a standard Sₙ2 mechanism where the lone pair of electrons on the nitrogen atom of the amine attacks the benzylic carbon, displacing the bromide ion. This process is a versatile method for synthesizing secondary and tertiary amines, as well as quaternary ammonium (B1175870) salts, depending on the nature of the amine reactant and the reaction stoichiometry.
Thiol nucleophiles, such as alkanethiols or thiophenols, can also displace the bromide from the bromomethyl group. This reaction leads to the formation of thioethers (or sulfides). The sulfur atom in the thiol is a potent nucleophile, and its reaction with the benzylic bromide is typically efficient. This synthetic route is valuable for creating carbon-sulfur bonds, which are important in various areas of chemical synthesis.
Alkoxide and cyanide ions are effective nucleophiles for substitution reactions with this compound. Alkoxides (R-O⁻), typically derived from alcohols, react to form benzyl ethers. The cyanide ion (CN⁻) is another powerful nucleophile that yields the corresponding benzyl nitrile, 2-(3-methoxy-2-methylphenyl)acetonitrile. chemspider.com This reaction is particularly significant as the resulting nitrile group can be further hydrolyzed to a carboxylic acid or reduced to a primary amine, providing a pathway to a range of other derivatives. A documented procedure for this cyanation involves reacting the parent compound with sodium cyanide in dimethyl sulfoxide (B87167) (DMSO) at an elevated temperature. chemspider.com
Table 2: Examples of Nucleophilic Substitution with Cyanide
| Reactant | Nucleophile | Solvent | Product | Yield |
| 2-bromo-1-(bromomethyl)-5-methoxy-3-methylbenzene | Sodium Cyanide (NaCN) | DMSO | 2-(2-bromo-5-methoxy-3-methylphenyl)acetonitrile | 87% chemspider.com |
Oxidation Reactions Involving the Methoxy (B1213986) Group
While the bromomethyl group is the primary site for nucleophilic attack, the methoxy group (-OCH₃) on the aromatic ring can also participate in chemical transformations, specifically oxidation reactions.
Oxidation of the methoxy group can lead to the formation of a carbonyl group. In the context of this compound, such an oxidation could potentially yield 3-methoxy-2-methylbenzaldehyde. This transformation typically requires specific oxidizing agents that can selectively target the methoxy group or the benzylic position under certain conditions. The formation of this aldehyde introduces a new functional group that can be used for subsequent chemical modifications.
Reduction of the Bromomethyl Group
The bromomethyl group is the most reactive site on this compound for many transformations, including reduction. This process involves the replacement of the bromine atom with a hydrogen atom, effectively converting the bromomethyl group into a methyl group. This transformation is a fundamental reaction in organic synthesis, often achieved through catalytic hydrogenation or with hydride-donating reagents.
The reduction of this compound yields its corresponding methyl analog, 2,6-dimethylanisole. nsf.govnih.govsigmaaldrich.com This conversion is typically accomplished with high efficiency using standard reducing conditions suitable for benzylic halides. Common methods include the use of metal hydrides or catalytic hydrogenation.
Catalytic Hydrogenation: This method involves reacting the substrate with hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C). tcichemicals.com The reaction is generally clean and results in high yields of the desired product.
Hydride Reagents: Strong hydride reagents like lithium aluminum hydride (LiAlH₄) are highly effective for reducing alkyl halides. eurekaselect.com The reaction proceeds via a nucleophilic substitution mechanism where a hydride ion (H⁻) displaces the bromide ion. Due to the high reactivity of LiAlH₄, the reaction is typically rapid and conducted in anhydrous ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF).
Below is a table summarizing common reagents used for this transformation.
| Reagent/Catalyst | Solvent | Typical Conditions | Product |
| H₂ / Pd/C | Ethanol or Ethyl Acetate | Room temperature, 1 atm H₂ | 2,6-Dimethylanisole |
| LiAlH₄ | Tetrahydrofuran (THF) | 0 °C to room temperature | 2,6-Dimethylanisole |
| NaBH₄ | Dimethylformamide (DMF) | Elevated temperature | 2,6-Dimethylanisole |
Advanced Transformation Pathways
Beyond simple reduction, the reactive C-Br bond in this compound serves as a handle for constructing more complex molecular architectures through advanced transformations like palladium-catalyzed cross-coupling reactions.
Cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. As a benzylic bromide, this compound is an excellent substrate for several such reactions, including Suzuki, Heck, and Sonogashira couplings. These reactions typically involve a palladium catalyst that facilitates the coupling between the organic halide and a suitable partner.
Suzuki-Miyaura Coupling: This reaction couples the benzylic bromide with an organoboron compound, typically a boronic acid or ester, to form a new C-C bond. nih.govnih.govtcichemicals.com This method is widely used for its mild conditions and tolerance of various functional groups. The reaction of this compound with an arylboronic acid would yield a diarylmethane derivative.
Heck Reaction: The Heck reaction involves the coupling of the benzylic bromide with an alkene to form a new, more substituted alkene. wikipedia.orgorganic-chemistry.orgnih.gov This reaction is catalyzed by a palladium complex and requires a base. It provides a direct method for the arylation or benzylation of olefins.
Sonogashira Coupling: This reaction forms a C-C bond between the benzylic bromide and a terminal alkyne. wikipedia.orgorganic-chemistry.org It is co-catalyzed by palladium and copper complexes and is a reliable method for synthesizing substituted alkynes.
The table below outlines hypothetical cross-coupling reactions involving this compound.
| Reaction Name | Coupling Partner | Catalyst System | Base | Typical Product |
| Suzuki-Miyaura | Arylboronic Acid | Pd(PPh₃)₄ | K₂CO₃ | 1-(Arylmethyl)-3-methoxy-2-methylbenzene |
| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂ / PPh₃ | Et₃N | 1-(3-Methoxy-2-methylphenyl)-2-phenylethene |
| Sonogashira | Terminal Alkyne | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | 1-(Alkynyl)-3-methoxy-2-methylbenzene |
Direct C-H functionalization is a modern synthetic strategy that involves the conversion of a C-H bond into a C-C or C-heteroatom bond, bypassing the need for pre-functionalized starting materials. nih.gov While the bromomethyl group is the most reactive site, C-H functionalization on the aromatic ring of this compound is theoretically possible.
The directing effects of the existing substituents would guide this transformation. The methoxy and methyl groups are both electron-donating and direct electrophilic attack to the ortho and para positions. nsf.gov Given the substitution pattern, the C4 and C6 positions are activated. However, the C6 position is sterically hindered by the adjacent methyl group. Therefore, C-H functionalization, if achieved, would likely occur at the C4 position. The inherent high reactivity of the bromomethyl group presents a significant challenge, as it may react preferentially under the conditions typically used for C-H activation.
Influence of Substituent Electronic and Steric Effects on Reactivity
The reactivity of this compound is profoundly influenced by the interplay of electronic and steric effects from its three substituents.
Electronic Effects:
Methoxy Group (-OCH₃): This group is a strong electron-donating group through resonance (+R effect) and electron-withdrawing through induction (-I effect). The resonance effect dominates, making the aromatic ring electron-rich and thus highly activated towards electrophilic aromatic substitution. It directs incoming electrophiles to the ortho and para positions (C4 and C6).
Methyl Group (-CH₃): This group is electron-donating through induction and hyperconjugation (+I effect). It also activates the ring towards electrophilic substitution and is an ortho, para-director.
Bromomethyl Group (-CH₂Br): This group is the primary site for nucleophilic substitution. The benzene ring stabilizes the transition state of Sₙ2 reactions and any potential carbocation intermediate in Sₙ1 reactions.
Steric Effects:
The methyl group at the C2 position provides significant steric hindrance around the adjacent bromomethyl group at C1. libretexts.org This steric crowding can slow down the rate of nucleophilic substitution (Sₙ2) reactions by impeding the backside attack of the nucleophile. nih.gov
The C6 position on the aromatic ring is sterically hindered by the ortho-methyl group, making electrophilic attack at this position less favorable compared to the C4 position.
This combination of effects dictates the molecule's reactivity profile: the bromomethyl group is the primary site for nucleophilic attack, though its reactivity is tempered by steric hindrance, while the aromatic ring is activated for electrophilic substitution, primarily at the C4 position.
Mechanistic Studies of Reaction Selectivity and Efficiency
The reaction mechanisms involving this compound are governed by the nature of the reagents and the inherent properties of the substrate.
Nucleophilic Substitution at the Bromomethyl Group: Reactions at the benzylic carbon predominantly follow an Sₙ2 mechanism. This involves a backside attack by a nucleophile, leading to a trigonal bipyramidal transition state and inversion of stereochemistry (though the carbon is prochiral in this case). The efficiency of this process is sensitive to steric hindrance from the ortho-methyl group, which can raise the energy of the transition state and slow the reaction rate. libretexts.org A competing Sₙ1 mechanism, involving the formation of a benzylic carbocation, is possible with weak nucleophiles in polar protic solvents, but is generally less common for primary benzylic halides. The electronic stabilization of the carbocation would be provided by the benzene ring.
Palladium-Catalyzed Cross-Coupling: The mechanisms of these reactions proceed through a well-established catalytic cycle:
Oxidative Addition: The palladium(0) catalyst inserts into the C-Br bond of the bromomethyl group, forming a palladium(II) complex.
Transmetalation (for Suzuki) or Migratory Insertion (for Heck/Sonogashira): The second coupling partner is introduced to the palladium center.
Reductive Elimination: The coupled product is expelled from the palladium complex, regenerating the palladium(0) catalyst. libretexts.org
The efficiency and selectivity of these catalytic reactions are highly dependent on the choice of catalyst, ligands, base, and solvent. The steric bulk near the reactive site can influence the rate of oxidative addition and subsequent steps. researchgate.net
Electrophilic Aromatic Substitution: The mechanism involves the attack of an electrophile on the electron-rich aromatic ring to form a resonance-stabilized carbocation intermediate (the sigma complex). The methoxy and methyl groups stabilize the positive charge, particularly when the attack occurs at the ortho or para positions. Subsequent loss of a proton restores aromaticity. Selectivity is driven by the directing effects of the substituents, with the C4 position being the most likely site of substitution due to a combination of electronic activation and lower steric hindrance compared to C6. nsf.gov
Strategic Applications in Complex Organic Synthesis
Precursor in the Synthesis of Pharmaceutical Intermediates
While specific examples detailing the use of 1-(Bromomethyl)-3-methoxy-2-methylbenzene in the synthesis of marketed pharmaceuticals are not prevalent in publicly accessible literature, the structural motif is found in various compounds of medicinal interest. Benzyl (B1604629) bromide derivatives are common intermediates in the synthesis of a wide range of pharmaceuticals. For instance, related structures are utilized in the preparation of compounds that act as monoamine neurotransmitter releasers and/or reuptake inhibitors, which have potential applications in treating conditions like obesity, addiction, and depression. The synthesis of such bioactive molecules often involves the alkylation of amines or other nucleophiles with a suitable benzyl bromide derivative to introduce the substituted benzyl moiety.
The general synthetic utility of benzyl bromides in pharmaceutical chemistry is well-established. They serve as precursors for introducing a benzyl group, which can be a crucial pharmacophore or a protecting group in a multi-step synthesis. The methoxy (B1213986) and methyl substituents on the aromatic ring of this compound can influence the electronic and steric properties of the molecule, potentially modulating the biological activity of the final pharmaceutical product.
Table 1: Potential Pharmaceutical Scaffolds from Benzyl Bromide Derivatives
| Therapeutic Area | Target Scaffold/Compound Class | Synthetic Role of Benzyl Bromide |
|---|---|---|
| Neurology | Phenylmorpholines and analogues | Introduction of a substituted benzyl group to an amine |
| Metabolic Disorders | SGLT2 Inhibitors | Formation of C-aryl glucosides via alkylation |
Building Block for Agrochemical Synthesis
In the field of agrochemicals, substituted benzyl bromides are valuable intermediates for the synthesis of novel pesticides, including fungicides and herbicides. Although direct applications of this compound are not extensively documented, the synthesis of novel fungicides has been reported using a structurally related benzyl bromide, (E)-methyl 2-(2-(bromomethyl)phenyl)-2-(methoxyimino)acetate. nih.gov This compound is used to alkylate 1-aryl-1H-pyrazol-3-ols to produce chloro-containing 1-aryl-3-oxypyrazoles with an oximino ester moiety. nih.gov Some of these resulting compounds have displayed excellent fungicidal activity against Rhizoctonia solani, highlighting the potential of such benzyl bromide precursors in developing new crop protection agents. nih.gov
Furthermore, the synthesis of bicyclic herbicide precursors has been achieved through intramolecular alkylation reactions of haloalkyl-substituted cyclohexenone derivatives. researchgate.net This indicates that the reactive nature of the bromomethyl group can be exploited for the construction of complex cyclic systems relevant to herbicidal activity. The substituted benzene (B151609) ring of this compound can be a key component in designing new active ingredients for agrochemicals.
Table 2: Application of Benzyl Bromide Derivatives in Agrochemical Synthesis
| Agrochemical Class | Target Molecular Moiety | Synthetic Utility of Benzyl Bromide | Reference |
|---|---|---|---|
| Fungicides | 1-Aryl-3-oxypyrazoles | Alkylation of pyrazol-3-ols | nih.gov |
Construction of Aromatic and Heterocyclic Architectures
The reactivity of this compound makes it a suitable starting material for the construction of more complex aromatic and heterocyclic structures.
Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has become a prominent method for the synthesis of 1,2,3-triazoles, which are important scaffolds in medicinal chemistry and materials science. Although this compound does not directly participate in the classical CuAAC reaction, it can be readily converted into the corresponding azide (B81097), 3-methoxy-2-methylbenzyl azide, through nucleophilic substitution with sodium azide. This azide can then react with a terminal alkyne in the presence of a copper(I) catalyst to yield a 1,4-disubstituted 1,2,3-triazole.
One-pot procedures have been developed for the synthesis of 1,2,3-triazoles starting from α-halo ketones, sodium azide, and terminal alkynes. tcichemicals.com A similar one-pot strategy could be envisioned for this compound, where the in situ generated benzyl azide reacts with an alkyne to form the triazole product. google.com This approach offers an efficient and atom-economical route to highly substituted triazole derivatives.
Table 3: One-Pot Synthesis of 1,2,3-Triazoles from Benzyl Bromides
| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst | Product |
|---|
Role as an Alkylating Agent
The primary reactivity of this compound stems from the presence of the bromomethyl group, which makes it an effective alkylating agent. It readily undergoes nucleophilic substitution reactions with a wide range of nucleophiles, including amines, phenols, thiols, and carbanions. This property is fundamental to its application in the synthesis of more complex molecules. The electron-donating methoxy and methyl groups on the aromatic ring can enhance the reactivity of the benzylic position towards nucleophilic attack.
Implementation in Solvent-Minimised Catalytic Transformations
In line with the principles of green chemistry, there is a growing interest in developing synthetic methodologies that minimize the use of volatile organic solvents. Solvent-free alkylation reactions have been reported for various substrates. chemsrc.com this compound is a potential candidate for such solvent-minimized or solvent-free catalytic transformations. For example, its alkylation reactions could potentially be carried out under microwave irradiation in the absence of a solvent, which can lead to shorter reaction times and reduced waste generation. researchgate.net The use of phase-transfer catalysts can also facilitate alkylation reactions in biphasic systems with reduced solvent usage.
Role in Advanced Materials Science Research
Polymerization Processes: Monomer and Cross-linking Agent Applications
The primary role of molecules like 1-(Bromomethyl)-3-methoxy-2-methylbenzene in polymerization is centered on the reactivity of the carbon-bromine bond in the bromomethyl group. This bond can be cleaved to generate a reactive species, making it highly suitable for initiating certain types of controlled polymerization reactions.
Role as an Initiator in Controlled Radical Polymerization:
Benzylic halides are a well-established class of initiators for Atom Transfer Radical Polymerization (ATRP), a powerful technique for synthesizing polymers with predetermined molecular weights, complex architectures, and low polydispersity. cmu.edu In this context, this compound could function as an efficient initiator. The process is catalyzed by a transition metal complex (typically copper-based), which abstracts the bromine atom to form a benzylic radical. This radical then adds to a monomer molecule, initiating the growth of a polymer chain. The process is reversible, allowing for excellent control over the polymerization.
The key steps involving the initiator are:
Activation: The transition metal complex in a lower oxidation state (e.g., Cu(I)Br/Ligand) reacts with the initiator, this compound, abstracting the bromine atom. This generates a 3-methoxy-2-methylbenzyl radical and the metal complex in a higher oxidation state (e.g., X-Cu(II)Br/Ligand).
Propagation: The newly formed radical adds to a vinyl monomer, starting the polymer chain.
Deactivation: The metal complex in the higher oxidation state can donate the halogen atom back to the growing polymer chain radical, reforming a dormant species and the lower oxidation state catalyst. This reversible deactivation step is crucial for maintaining control over the reaction.
The initiator fragment, derived from this compound, remains as the starting end-group of every polymer chain, embedding its chemical signature into the final material. cmu.edu
| Polymerization Role | Functional Group | Mechanism of Action | Outcome |
|---|---|---|---|
| Initiator | Bromomethyl (-CH₂Br) | Reversible cleavage of the C-Br bond by a transition metal catalyst to form a propagating radical. | Formation of well-defined polymers with controlled molecular weight and the 3-methoxy-2-methylbenzyl moiety as an end-group. |
Applications as a Cross-linking Agent:
The bromomethyl group is also a potent electrophile, readily undergoing nucleophilic substitution reactions. nbinno.com If polymers are first synthesized to contain nucleophilic functional groups (such as hydroxyl, amine, or thiol groups), this compound can be used post-polymerization to link these chains together. However, a more common approach involves using molecules with two or more bromomethyl groups for direct cross-linking during polymerization. While the subject compound is monofunctional, its derivatives with multiple bromomethyl groups, such as 1,3-bis(bromomethyl)benzene, are effective cross-linking agents. mdpi.com These agents can be copolymerized with other monomers to create a network structure, transforming a collection of individual polymer chains into a single, insoluble, and infusible material with enhanced mechanical strength and thermal stability.
Development of Tailored Coatings and Adhesives
The functional groups on this compound—the reactive benzylic bromide and the methoxy (B1213986) group—provide pathways to engineer polymers for high-performance coatings and adhesives.
Functionalization for Adhesion Promotion:
Polymers used in coatings and adhesives often require specific functional groups to ensure strong adhesion to various substrates. specialchem.com The bromomethyl group is an excellent site for introducing such functionalities. For instance, polymers initiated with this compound will have a terminal halogen that can be converted into other chemical groups through post-polymerization modification. This allows for the attachment of moieties that can interact strongly with surfaces like metal, glass, or wood.
Cross-linking for Enhanced Durability:
In the coatings industry, cross-linking is a critical step for converting a liquid paint or coating into a hard, durable, and chemically resistant film. gellnerindustrial.com Polymers containing the 3-methoxy-2-methylbenzyl moiety, with the bromine atom intact, can be formulated into coating systems. After application to a surface, a curing process (often involving heat or a chemical trigger) can activate the bromomethyl groups to react with other components in the formulation, leading to a highly cross-linked network. This process significantly improves the coating's resistance to solvents, abrasion, and environmental degradation.
Monomer Choice and Property Tuning:
The choice of monomers that are polymerized using this compound as an initiator will define the bulk properties of the resulting polymer. For example, using acrylate (B77674) monomers can lead to polymers with tunable flexibility, hardness, and weathering resistance, which are desirable traits for paints and sealants. gellnerindustrial.comresearchgate.net The ability to precisely control the polymer structure via ATRP allows formulators to fine-tune these properties to meet the specific demands of a coating or adhesive application.
| Application Area | Enabling Feature | Chemical Principle | Resulting Property |
|---|---|---|---|
| Adhesion Promotion | Chain-end functionalization | Post-polymerization modification of the terminal C-Br bond to introduce polar or reactive groups. | Improved interfacial bonding between the polymer and the substrate. |
| Durable Coatings | Cross-linking capability | The bromomethyl group acts as a reactive site for forming covalent bonds between polymer chains during the curing process. | Enhanced mechanical strength, chemical resistance, and thermal stability of the final coating. |
| Specialty Adhesives | Controlled polymer architecture | ATRP initiation allows for the synthesis of block copolymers or other complex structures that can be designed for specific adhesive tasks. | Tailored viscoelastic properties, peel strength, and tackiness. |
Exploration in Biological and Medicinal Chemistry Research
Synthesis of Bioactive Compounds
While specific, named bioactive compounds directly synthesized from 1-(Bromomethyl)-3-methoxy-2-methylbenzene are not extensively detailed in publicly available research, its role as a reactive intermediate is well-established. The primary reaction pathway involves the nucleophilic substitution of the bromide ion, allowing for the introduction of a wide range of functional groups. This reactivity is fundamental to its application in medicinal chemistry for the construction of potential pharmaceutical candidates.
The general synthetic utility is highlighted by its classification as a pharmaceutical intermediate. The core structure, a substituted toluene (B28343), is a common motif in many biologically active molecules. The combination of the methoxy (B1213986) and methyl groups on the benzene (B151609) ring can influence the electronic and steric properties of the final compound, which in turn can affect its interaction with biological targets.
Table 1: Potential Nucleophilic Substitution Reactions for Bioactive Synthesis
| Nucleophile | Resulting Functional Group | Potential Class of Bioactive Compound |
|---|---|---|
| Amines (R-NH₂) | Substituted Benzylamines | Adrenergic agents, Antidepressants |
| Thiols (R-SH) | Thioethers | Enzyme inhibitors, Anti-inflammatory agents |
| Alcohols (R-OH) | Ethers | Anesthetics, Antihistamines |
This table represents theoretical applications based on the known reactivity of benzyl (B1604629) bromides in organic synthesis.
Derivatization for Pharmacological Activity Screening
The process of derivatization is a cornerstone of medicinal chemistry, enabling the systematic modification of a lead compound to explore the structure-activity relationship (SAR). This compound is an ideal starting material for creating a library of derivatives for pharmacological screening. By reacting it with a diverse set of nucleophiles, researchers can generate a multitude of new chemical entities with varied physicochemical properties.
These derivatives can then be screened against a panel of biological targets, such as enzymes or receptors, to identify compounds with desired pharmacological activities. The data obtained from such screenings are crucial for understanding how different substituents on the benzyl moiety influence biological efficacy and selectivity.
Strategic Design of Pharmacologically Active Derivatives
The strategic design of pharmacologically active derivatives using this compound would involve a rational, target-oriented approach. Knowledge of the three-dimensional structure of a biological target can inform the design of derivatives that are predicted to have improved binding affinity and efficacy. The 3-methoxy-2-methylphenyl group can be strategically employed to occupy specific pockets within a target's active site, potentially enhancing potency and selectivity.
For instance, the methoxy group can act as a hydrogen bond acceptor, while the methyl group can engage in hydrophobic interactions. The flexibility of the methylene (B1212753) linker allows for optimal positioning of the substituted aromatic ring within the binding site. Computational modeling and docking studies can be utilized to guide the selection of appropriate nucleophiles for derivatization, thereby streamlining the design process.
Application in Drug Discovery Lead Finding as a Synthetic Precursor
In the initial stages of drug discovery, identifying "hits" or "leads"—compounds that exhibit a desired biological activity—is a critical step. As a synthetic precursor, this compound can be used in the synthesis of focused compound libraries for high-throughput screening (HTS). The aim is to discover novel chemical scaffolds that can serve as starting points for more extensive lead optimization programs.
The value of this compound in lead finding lies in its ability to introduce a specific substituted aromatic fragment into a larger molecule. This fragment may confer desirable properties such as improved metabolic stability or enhanced cell permeability. Once a hit is identified from a library synthesized using this precursor, further chemical modifications can be made to optimize its pharmacological profile, ultimately leading to the development of a clinical candidate. While the direct application of this compound in the generation of a specific marketed drug is not documented, its role as a versatile building block in the broader context of drug discovery is evident from its chemical properties.
Q & A
Q. What synthetic strategies are effective for preparing 1-(Bromomethyl)-3-methoxy-2-methylbenzene?
Methodological Answer: The synthesis typically involves bromination of a methyl-substituted methoxybenzene precursor. For example, selective bromination at the methyl group can be achieved using reagents like N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) or photochemical conditions . Optimization of solvent (e.g., CCl₄ or CH₂Cl₂) and temperature (40–80°C) is critical to minimize side reactions. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate) ensures removal of unreacted starting materials and byproducts.
Q. How can researchers verify the structural integrity of this compound after synthesis?
Methodological Answer: Combined spectroscopic techniques are essential:
- ¹H/¹³C NMR : Confirm the presence of the bromomethyl (-CH₂Br), methoxy (-OCH₃), and methyl (-CH₃) groups. The bromomethyl proton typically appears as a singlet near δ 4.3–4.5 ppm.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]⁺ or [M+Na]⁺).
- X-ray crystallography : If single crystals are obtained, SHELX software (e.g., SHELXL) can refine the structure, though this requires high-quality diffraction data .
Q. What safety precautions are critical when handling this brominated aromatic compound?
Methodological Answer:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use a fume hood to avoid inhalation of volatile brominated compounds.
- Storage : Keep in a cool, dry place away from light, preferably in amber glass containers to prevent photodegradation.
- Spill Management : Neutralize with sodium bicarbonate or sand, followed by disposal as halogenated waste .
Advanced Research Questions
Q. How does the electron-donating methoxy group influence the reactivity of the bromomethyl substituent in cross-coupling reactions?
Methodological Answer: The methoxy group (-OCH₃) activates the aromatic ring via resonance, directing electrophilic substitution to specific positions. However, in Suzuki-Miyaura couplings, the bromomethyl group acts as a leaving group. The steric hindrance from the methyl and methoxy substituents may slow transmetallation steps. Researchers should optimize catalyst systems (e.g., Pd(PPh₃)₄ with K₂CO₃ in THF/water) and monitor reaction progress via TLC or GC-MS to address low yields .
Q. How can computational chemistry predict regioselectivity in further functionalization of this compound?
Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model the electronic environment of the aromatic ring. Key parameters include:
- Electrostatic Potential Maps : Identify electron-rich regions prone to electrophilic attack.
- Frontier Molecular Orbital (FMO) Analysis : Predict reactivity based on HOMO-LUMO gaps.
Experimental validation via kinetic studies (e.g., competitive reactions with Cl₂ or NO₂⁺) should accompany computational results to resolve discrepancies .
Q. How should researchers address contradictory data in solvent-dependent reaction outcomes?
Methodological Answer: For example, if bromination yields vary between polar aprotic (DMF) and nonpolar (hexane) solvents:
- Control Experiments : Repeat reactions with rigorously dried solvents and inert atmospheres (N₂/Ar).
- Mechanistic Probes : Use radical traps (e.g., TEMPO) to confirm if bromination proceeds via a radical pathway.
- Kinetic Isotope Effects (KIE) : Compare rates with deuterated analogs to identify rate-determining steps.
Statistical tools (e.g., ANOVA) can quantify reproducibility across solvent systems .
Q. What are the challenges in crystallizing this compound, and how can they be mitigated?
Methodological Answer: Crystallization difficulties arise from the compound’s low melting point and potential for polymorphism. Strategies include:
- Solvent Screening : Test mixed solvents (e.g., ethanol/water) to induce slow nucleation.
- Seeding : Introduce microcrystals from a prior batch.
- Temperature Gradients : Use a thermal cycler to gradually lower temperature (0.5°C/hour).
If crystals remain elusive, alternative characterization (e.g., PXRD paired with DFT-optimized structures) may suffice .
Q. How does steric hindrance from the methyl and methoxy groups impact its utility in polymer chemistry?
Methodological Answer: In polymer grafting or dendrimer synthesis, steric bulk can:
- Limit Monomer Accessibility : Reduce reaction rates in step-growth polymerization.
- Enhance Thermal Stability : Bulky groups hinder chain mobility, increasing glass transition temperatures (Tg).
Researchers should employ bulky initiators (e.g., Grubbs 3rd-generation catalysts) or adjust monomer feed ratios to compensate for steric effects .
Q. What analytical techniques differentiate degradation products under oxidative conditions?
Methodological Answer:
Q. How can isotopic labeling (e.g., ¹³C or ²H) elucidate metabolic pathways in pharmacological studies?
Methodological Answer:
- Synthesis of Deuterated Analogs : Replace the bromomethyl group with CD₂Br via deutero-bromination.
- Tracing Studies : Administer labeled compound in vitro (e.g., liver microsomes) and analyze metabolites via LC-²H NMR or high-resolution orbitrap MS.
- Kinetic Isotope Effects : Compare metabolic rates to infer enzymatic mechanisms (e.g., cytochrome P450-mediated oxidation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
